molecular formula C13H12O4 B3867489 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one CAS No. 3361-71-5

7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one

Cat. No.: B3867489
CAS No.: 3361-71-5
M. Wt: 232.23 g/mol
InChI Key: YTEBADYGXJZKDM-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its chromen-2-one core structure, which is a benzene ring fused to a pyrone ring, with specific functional groups attached at positions 4, 7, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenol derivatives and β-keto esters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin, which can then be further modified to introduce the propanoyl group at position 8 .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.

    Reduction: The carbonyl group at position 8 can be reduced to an alcohol.

    Substitution: The methyl group at position 4 can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: 7-oxo-4-methyl-8-propanoyl-2H-chromen-2-one.

    Reduction: 7-hydroxy-4-methyl-8-propanol-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one is unique due to the presence of the propanoyl group at position 8, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various applications.

Properties

IUPAC Name

7-hydroxy-4-methyl-8-propanoylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-9(14)12-10(15)5-4-8-7(2)6-11(16)17-13(8)12/h4-6,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBADYGXJZKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419898
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3361-71-5
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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